

2-Benzyl-1,3-propanediol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **2-Benzyl-1,3-propanediol**

Cat. No.: **B049509**

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Introduction

2-Benzyl-1,3-propanediol, with the CAS Number 2612-30-8, is a substituted aromatic diol that holds significant interest in various fields of chemical synthesis, including pharmaceuticals and material science.^[1] Its unique structure, featuring a flexible propanediol backbone and a rigid benzyl group, imparts a combination of desirable properties. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in chemical reactions, its solubility in various media, and its physical state under different conditions.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	[2]
Molecular Weight	166.22 g/mol	Inferred from Formula
CAS Number	2612-30-8	[1] [2]
Appearance	White Solid	[3]
Melting Point	54 - 56 °C	[3]
Boiling Point	Not available	
Solubility	Information not readily available	
InChI	1S/C10H14O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2	[2]
SMILES	C(C(CO)CO)C1=CC=CC=C1	Inferred from structure

Synthesis and Manufacturing

The synthesis of **2-benzyl-1,3-propanediol** is a critical aspect for its practical application. Several synthetic routes have been explored, with the reduction of diethyl benzylmalonate being a prominent method.

Established Synthesis Protocol: Reduction of Diethyl Benzylmalonate

A widely cited method for the preparation of **2-benzyl-1,3-propanediol** involves the reduction of diethyl benzylmalonate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[\[2\]](#)

Reaction: Diethyl benzylmalonate is reduced by LiAlH₄ in an anhydrous ether solvent to yield **2-benzyl-1,3-propanediol**.[\[2\]](#)

Step-by-Step Experimental Protocol:

- Reaction Setup: A suspension of lithium aluminum hydride (12g) in anhydrous diethyl ether (300ml) is prepared in a reaction vessel under an inert argon atmosphere and cooled to 0°C. [2]
- Addition of Starting Material: Diethyl benzylmalonate (100g) is added dropwise to the stirred suspension.[2]
- Reaction Progression: The reaction mixture is allowed to stir overnight at room temperature to ensure complete reduction.[2]
- Work-up: The reaction is carefully quenched following conventional procedures for LiAlH₄ reductions.[2]
- Isolation: The ether solution is evaporated to yield the crude **2-benzyl-1,3-propanediol**.[2] Further purification can be achieved through recrystallization or chromatography if necessary.

An alternative approach involves the reduction of diethyl phenylmalonate with sodium borohydride, which is considered a safer and more commercially viable method.[4] This process often utilizes a buffer, such as sodium dihydrogen phosphate, to maintain a controlled pH and improve reaction yield.[4]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Benzyl-1,3-propanediol**.

Chemical Reactivity and Potential Applications

The chemical reactivity of **2-benzyl-1,3-propanediol** is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups can undergo a variety of reactions, including esterification, etherification, and oxidation, making it a versatile building block in organic synthesis.

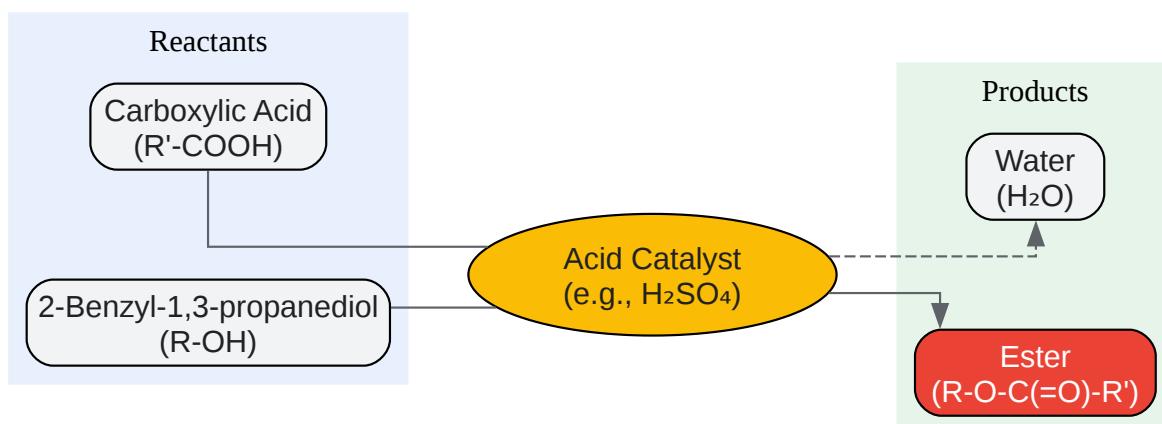
Potential Applications in Drug Development and Material Science

While specific applications for **2-benzyl-1,3-propanediol** are not extensively documented in the provided search results, the broader class of 1,3-propanediols and their derivatives have a wide range of uses. These include applications in the synthesis of polyesters, polyurethanes, and other polymers.^{[5][6][7][8]} In the pharmaceutical industry, propanediol derivatives are explored for various therapeutic applications, including pain management.^[9] The presence of the benzyl group in **2-benzyl-1,3-propanediol** could be leveraged to introduce aromatic interactions in drug-target binding or to modify the physical properties of polymers.

Derivatives of 1,3-propanediol are also utilized in cosmetics, food products, and as antifreeze agents.^[10]

Key Reaction Pathway: Esterification

A fundamental reaction of **2-benzyl-1,3-propanediol** is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. This reaction is crucial for synthesizing various derivatives and polymers.



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Caption: Generalized esterification pathway of **2-Benzyl-1,3-propanediol**.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a complete set of spectra for **2-benzyl-1,3-propanediol** was not available in the search results, typical spectral characteristics for similar structures can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the methylene protons of the benzyl group, the methine proton at the 2-position, and the diastereotopic methylene protons of the propanediol backbone. The hydroxyl protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic methylene carbon, the methine carbon at the 2-position, and the two equivalent methylene carbons of the propanediol moiety.

Infrared (IR) Spectroscopy

The IR spectrum of **2-benzyl-1,3-propanediol** would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the hydroxyl groups.^[11] Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z corresponding to the molecular weight (166.22). Common fragmentation patterns would likely involve the loss of water and cleavage of the benzyl group.

Safety, Handling, and Toxicology

Proper handling and awareness of the potential hazards are paramount when working with any chemical substance.

Hazard Identification and Precautionary Measures

Based on safety data for similar propanediol compounds, **2-benzyl-1,3-propanediol** should be handled with care. It may cause skin and eye irritation.[\[12\]](#) Inhalation of dust or vapors should be avoided.[\[3\]](#)

Hazard	Precaution	Source
Eye Contact	May cause irritation.	[12]
Skin Contact	May cause irritation.	[12]
Inhalation	May cause respiratory tract irritation.	[3]
Ingestion	May be harmful if swallowed.	[12]

Personal Protective Equipment (PPE) and Handling Guidelines

- Eye Protection: Safety glasses with side shields or chemical goggles should be worn.[\[13\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[14\]](#)
- Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA approved respirator may be necessary.[\[3\]](#)
- General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[\[15\]](#)

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[3\]](#)[\[14\]](#)
- Disposal: Dispose of contents and container in accordance with applicable local, regional, national, and international regulations.[\[15\]](#)

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